molecular formula C11H12N2OS B2814088 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2201732-88-7

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

Cat. No.: B2814088
CAS No.: 2201732-88-7
M. Wt: 220.29
InChI Key: FZTYMIIPCGVJMR-UHFFFAOYSA-N
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Description

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine typically involves the reaction of 4,5-dimethylthiazole with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by the addition of a pyridine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is unique due to the combination of both thiazole and pyridine rings, which may confer enhanced biological activity and versatility in chemical reactions compared to its individual components .

Properties

IUPAC Name

4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTYMIIPCGVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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